N-(3-CHLORO-4-METHOXYPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE
Description
N-(3-CHLORO-4-METHOXYPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group, which is known for its antibacterial properties. The compound’s structure includes both chloro and methoxy substituents on the phenyl rings, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5S/c1-16-4-7-18(8-5-16)26(32(28,29)20-11-9-19(30-2)10-12-20)15-23(27)25-17-6-13-22(31-3)21(24)14-17/h4-14H,15H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNKSWJYUTWSPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Introduction of the chloro and methoxy groups: These substituents can be introduced through electrophilic aromatic substitution reactions.
Coupling reactions: The final step often involves coupling the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-METHOXYPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of nitro groups can produce amines.
Scientific Research Applications
N-(3-CHLORO-4-METHOXYPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its antibacterial properties make it a candidate for studying bacterial resistance mechanisms.
Medicine: The compound’s potential therapeutic effects can be explored for developing new drugs.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHOXYPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 4-METHOXYPHENYL N-(3-CHLORO-4-METHYLPHENYL)CARBAMATE
- N-(3-CHLORO-4-METHOXYPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE
- 3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE
Uniqueness
N-(3-CHLORO-4-METHOXYPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE is unique due to its specific combination of chloro, methoxy, and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
